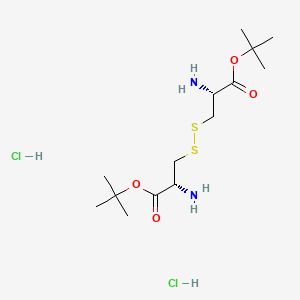

L-Cystine bis(t-butyl ester) dihydrochloride

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

tert-butyl (2R)-2-amino-3-[[(2R)-2-amino-3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]disulfanyl]propanoate;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28N2O4S2.2ClH/c1-13(2,3)19-11(17)9(15)7-21-22-8-10(16)12(18)20-14(4,5)6;;/h9-10H,7-8,15-16H2,1-6H3;2*1H/t9-,10-;;/m0../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEFUTIQOPVMOJQ-BZDVOYDHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CSSCC(C(=O)OC(C)(C)C)N)N.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H](CSSC[C@@H](C(=O)OC(C)(C)C)N)N.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H30Cl2N2O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20718514 |

Source

|

| Record name | Di-tert-butyl L-cystinate--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20718514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

425.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38261-78-8 |

Source

|

| Record name | Di-tert-butyl L-cystinate--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20718514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-Cystine bis(t-butyl ester) dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

L-Cystine bis(t-butyl ester) dihydrochloride solubility profile

An In-Depth Technical Guide to the Solubility Profile of L-Cystine bis(t-butyl ester) dihydrochloride

Introduction

This compound is a protected derivative of the amino acid L-cystine, a molecule of significant interest in pharmaceutical and biochemical research. Its structure, featuring two tert-butyl ester groups, confers enhanced stability and modified solubility compared to its parent compound, making it a valuable precursor in peptide synthesis and the development of biologically active molecules, particularly those targeting conditions related to oxidative stress.[1] This guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive technical overview of the solubility profile of this compound. We will move beyond a simple recitation of data to explore the underlying physicochemical principles that govern its behavior in various solvent systems. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of how to handle and deploy this reagent effectively in their experimental workflows.

Section 1: Physicochemical Properties - The Foundation of Solubility

A molecule's solubility is intrinsically linked to its structural and physical characteristics. For this compound, a delicate balance between hydrophobic and hydrophilic features dictates its behavior.

The key to understanding its solubility lies in three structural components:

-

Hydrophobic tert-Butyl Esters: These two bulky, nonpolar groups significantly increase the molecule's lipophilicity, which tends to decrease its solubility in aqueous media.

-

Hydrophilic Dihydrochloride Salt Form: The presence of two protonated primary amine groups (·2HCl) makes the molecule a salt. This feature is the primary driver of its solubility in polar and aqueous solvents, especially under acidic conditions.

-

The Disulfide Linkage: The central disulfide bond is a key functional group that can participate in redox reactions but has a moderate influence on solubility compared to the ester and salt moieties.

A summary of its fundamental properties is presented below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₁₄H₂₈N₂O₄S₂ · 2HCl | [2][3] |

| Molecular Weight | 425.43 g/mol | [2][3][4] |

| Appearance | White to off-white solid | [2][5] |

| Melting Point | >190°C (with decomposition) | [4][5] |

| Purity | ≥95% - ≥97% (TLC) | [1][3] |

| Storage Conditions | 0-8°C, Inert atmosphere |[1][4][5] |

Section 2: Solubility Profile in Common Laboratory Solvents

The practical utility of this compound begins with its dissolution. Qualitative data from various suppliers provides a foundational understanding of its solubility in common organic solvents.

Table 2: Qualitative Solubility Data

| Solvent | Solubility | Source(s) |

|---|---|---|

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | [2][4][5] |

| Methanol (MeOH) | Slightly Soluble | [2][4][5] |

| Water | Soluble (pH-dependent) |[1] |

The term "slightly soluble" indicates that while dissolution occurs, high concentrations are not readily achievable. The most critical and nuanced aspect of this compound's profile is its pH-dependent aqueous solubility. Drawing parallels with the parent L-cystine, which is poorly soluble at neutral pH but readily soluble in acidic (pH < 2) or basic (pH > 8) conditions, we can predict a similar, U-shaped solubility curve for the ester derivative.[6][7]

The dihydrochloride salt form ensures that the compound is already in a state favorable for dissolution in acidic water. As the pH is increased, the primary amines become deprotonated, reducing the molecule's net charge and polarity. This loss of hydrophilicity, combined with the dominant hydrophobic character of the tert-butyl groups, will cause a significant drop in aqueous solubility, likely leading to precipitation around neutral pH.

Figure 1. Conceptual relationship between pH, molecular ionization state, and expected aqueous solubility.

Section 3: Key Factors Influencing Solubility

The Critical Role of pH

As established, pH is the most dominant factor governing the aqueous solubility of this compound. The causality is straightforward: the protonation state of the two primary amino groups dictates the molecule's overall polarity. For practical applications, preparing stock solutions in dilute, non-oxidizing acids (e.g., 0.1 M HCl) is the most reliable strategy to achieve complete dissolution and maintain stability.

Impact of Temperature

For most solid solutes, the dissolution process is endothermic, meaning that solubility tends to increase with temperature. This principle is expected to hold true for this compound.[8] When preparing solutions, gentle warming can be employed to facilitate dissolution, but it must be done cautiously. Prolonged exposure to high temperatures can accelerate degradation, particularly the hydrolysis of the ester groups.

Influence of Salts and Co-solvents

The presence of salts in an aqueous buffer can affect solubility through the "salting-in" or "salting-out" effect. For the parent molecule L-cystine, the addition of NaCl has been shown to increase its solubility.[9] While specific data for the ester derivative is not available, it is a factor to consider in complex media. The use of aqueous/organic co-solvent systems (e.g., water/methanol or water/DMSO) can also be an effective strategy to enhance solubility by balancing the polarity of the solvent with the mixed polarity of the solute.

Section 4: Experimental Determination of Solubility - A Practical Workflow

To move from qualitative statements to quantitative data, a robust and reproducible experimental protocol is required. The equilibrium shake-flask method is the gold standard for this purpose.

Rationale: This method ensures that the solvent is fully saturated with the solute, allowing for the accurate determination of the maximum concentration at a given temperature. It is a self-validating system because achieving a stable plateau in concentration over time confirms that equilibrium has been reached.

Figure 2. Workflow for the Shake-Flask Method for solubility determination.

Detailed Protocol: Shake-Flask Method

-

System Preparation: Prepare a series of vials with a precise volume (e.g., 1.0 mL) of the desired solvent (e.g., buffers from pH 2 to 8).

-

Addition of Solute: Add an excess amount of this compound to each vial, ensuring a visible amount of undissolved solid remains. This is critical to guarantee saturation.

-

Equilibration: Seal the vials and place them in a shaker incubator set to a constant temperature (e.g., 25°C). Agitate for a sufficient duration (typically 24 to 48 hours) to ensure equilibrium is reached.

-

Sample Collection & Processing: After equilibration, allow the vials to stand briefly to let the solid settle. Carefully withdraw an aliquot of the supernatant. Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm, compatible with the solvent) to remove any remaining solid particles.

-

Analysis: Accurately dilute the clear filtrate with an appropriate mobile phase and quantify the concentration using the HPLC method detailed in the following section.

Section 5: Analytical Quantification Methodology: HPLC-UV with Derivatization

Accurate quantification of the dissolved solute is paramount. Due to the lack of a strong native chromophore, direct UV detection of this compound is challenging. A standard and reliable approach is to use pre-column derivatization to attach a UV-active moiety to the primary amines, followed by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) analysis.[10]

Rationale: 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) is a widely used derivatizing agent for primary and secondary amines. It reacts rapidly under basic conditions to form a stable, highly fluorescent, and UV-active derivative, enabling sensitive detection.[10]

Detailed Protocol: FMOC-Cl Derivatization and HPLC Analysis

-

Reagent Preparation:

-

FMOC-Cl Solution: Prepare a solution of 15 mM FMOC-Cl in acetonitrile.

-

Borate Buffer: Prepare a 0.4 M Borate buffer and adjust the pH to 9.5.

-

Diluent: Prepare a mixture of mobile phase A and B (e.g., 50:50) for diluting samples.

-

-

Derivatization Procedure:

-

To 100 µL of the diluted, filtered sample (or standard), add 100 µL of the Borate Buffer.

-

Vortex briefly, then add 200 µL of the FMOC-Cl solution.

-

Vortex immediately for 30-60 seconds.

-

Allow the reaction to proceed at room temperature for 10-15 minutes.

-

Quench the reaction by adding 100 µL of an amine-containing reagent like 1 M glycine or octylamine to consume excess FMOC-Cl.

-

The sample is now ready for injection.

-

-

Suggested HPLC Conditions:

-

Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 20 mM Ammonium Acetate buffer, pH 6.5.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A time-based gradient from low to high organic content (e.g., 20% B to 90% B over 15 minutes).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: ~265 nm.

-

Injection Volume: 10-20 µL.

-

Section 6: Stability Considerations in Solution

When preparing stock solutions for experimental use, long-term stability is a key concern. Researchers must be aware of two primary degradation pathways:

-

Ester Hydrolysis: The tert-butyl ester groups, while more stable than methyl or ethyl esters, can still undergo hydrolysis, especially at pH values outside the optimal range (typically pH 4-6) or at elevated temperatures. This would yield the corresponding carboxylic acid.

-

Disulfide Bond Reduction/Exchange: The disulfide bond can be cleaved by reducing agents or undergo exchange reactions with free thiols that may be present in complex biological media.[11]

For maximum stability, it is recommended to prepare fresh solutions in a cold, acidic buffer and store them at 2-8°C for short-term use. For long-term storage, flash-freezing and storage at -20°C or -80°C is advisable.

Conclusion

The solubility profile of this compound is a multi-faceted subject dictated by a balance of hydrophobic and hydrophilic elements within its structure. Its solubility is modest in common organic solvents like DMSO and methanol but can be significant in aqueous solutions under controlled acidic conditions. The pH of the medium is the single most critical factor, with optimal solubility achieved at low pH due to the full protonation of its primary amine groups. Understanding this pH-dependence, along with the influence of temperature and the potential for degradation, is essential for its effective use. The robust experimental workflows provided herein for solubility determination and analytical quantification offer researchers the tools to generate reliable, quantitative data tailored to their specific experimental needs, ensuring both accuracy and reproducibility in their scientific endeavors.

References

-

Pankaj, P. et al. (2018). Structure-activity relationships and pharmacokinetic evaluation of L-cystine diamides as L-cystine crystallization inhibitors for cystinuria. PLOS ONE. Available at: [Link]

-

Chem-Impex International. (n.d.). L-Cystine bis(tert-butyl ester) dihydrochloride. Available at: [Link]

-

Carta, R., & Tola, G. (1996). Solubilities of L-Cystine, L-Tyrosine, L-Leucine, and Glycine in Aqueous Solutions at Various pHs and NaCl Concentrations. Journal of Chemical & Engineering Data. Available at: [Link]

-

Zhang, C. et al. (2021). Solubility Behavior and Polymorphism of l-Cysteine Methyl Ester Hydrochloride in 14 Pure and a Binary Ethanol and Dichloromethane Solvent Systems. Journal of Chemical & Engineering Data. Available at: [Link]

-

ChemBK. (2024). This compound. Available at: [Link]

-

Zhang, C. et al. (2020). Determination and Correlation of the Solubility of l-Cysteine in Several Pure and Binary Solvent Systems. Journal of Chemical & Engineering Data. Available at: [Link]

-

Kumar, S. et al. (2019). DOE Assisted RP-HPLC Method Development and Validation for Estimation of L-Cysteine and Cystine with Dansyl Chloride derivatization in Presence of Amino Acid Mixture. ResearchGate. Available at: [Link]

-

Ledl, F. (1976). [Thermal decomposition of cysteine, cystine, N-acetylcysteine, 4-thiazolidinecarboxylic acid and cysteine methyl ester in soy bean oil]. PubMed. Available at: [Link]

-

Cell Culture Dish. (2023). Solving the solubility and stability challenges of L-cystine in culture media. Available at: [Link]

-

Fakhraee, R. et al. (2020). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Journal of Molecular Liquids. Available at: [Link]

-

De Stefano, C. et al. (2007). Protonation equilibria and solubility of L-cystine. ResearchGate. Available at: [Link]

-

Cheméo. (n.d.). Chemical Properties of Cystine (CAS 56-89-3). Available at: [Link]

-

Kumar, A. et al. (2018). Development of Analytical Method for Separation and Quantification of Cysteine Hydrochloride Monohydrate, Followed by Validation with Total Error Concept by Using Ultra Performance Liquid Chromatography with Pre-Column Derivatization. Longdom Publishing. Available at: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. chembk.com [chembk.com]

- 5. This compound | 38261-78-8 [chemicalbook.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. longdom.org [longdom.org]

- 11. Structure-activity relationships and pharmacokinetic evaluation of L-cystine diamides as L-cystine crystallization inhibitors for cystinuria - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stability and Storage of L-Cystine bis(t-butyl ester) dihydrochloride

Introduction

L-Cystine bis(t-butyl ester) dihydrochloride is a pivotal reagent in the realms of peptide synthesis and pharmaceutical research. Its unique molecular architecture, featuring tert-butyl ester protective groups, confers enhanced stability and solubility, simplifying its handling and integration into complex chemical reactions.[1] This guide provides a comprehensive technical overview of the stability and optimal storage conditions for this compound, tailored for researchers, scientists, and professionals in drug development. We will delve into the chemical properties that dictate its stability, potential degradation pathways, and best practices for handling and long-term storage to ensure its integrity and performance in sensitive applications.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to comprehending its stability profile.

| Property | Value | Source |

| Molecular Formula | C₁₄H₂₈N₂O₄S₂·2HCl | [1] |

| Molecular Weight | 425.44 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Melting Point | >190°C (decomposes) | [1] |

| Solubility | DMSO (Slightly), Methanol (Slightly) | [1] |

| Storage Temperature | 2-8°C, under inert atmosphere | [1] |

Key Factors Influencing Stability

The stability of this compound is primarily influenced by three key environmental factors: moisture, temperature, and light.

Moisture and Hygroscopicity

The dihydrochloride salt form of this compound suggests a potential for hygroscopicity, the tendency to absorb moisture from the atmosphere.[][3][4][5][6] The presence of absorbed water can act as a reactant and a medium for degradative reactions.

-

Causality: The polar nature of the dihydrochloride salt and the presence of hydrophilic functional groups increase the affinity for water molecules. The absorbed moisture can facilitate the hydrolysis of the tert-butyl ester linkages, a primary degradation pathway.[3][4][5][6]

Temperature

Elevated temperatures can provide the activation energy required to initiate and accelerate degradation reactions.

-

Causality: Thermal energy can promote the cleavage of the tert-butyl esters and potentially lead to the degradation of the cystine core itself.[7][8][9] For cystine and its derivatives, thermal decomposition can be a complex process involving the loss of various functional groups.[7][8][9]

Light

Exposure to light, particularly UV radiation, can induce photolytic degradation.

Potential Degradation Pathways

Understanding the likely degradation pathways is crucial for developing stability-indicating analytical methods and for establishing appropriate storage and handling procedures.

Caption: Potential degradation pathways for this compound.

Hydrolysis of tert-Butyl Esters

The most probable degradation route is the hydrolysis of the tert-butyl ester groups to yield L-cystine, tert-butanol, and hydrochloric acid. This reaction can be catalyzed by the presence of moisture and is accelerated by acidic or basic conditions.[10][11][12][13]

-

Mechanism: The ester linkage is susceptible to nucleophilic attack by water. The tert-butyl group is a good leaving group under acidic conditions due to the formation of the stable tert-butyl cation.

Thermal Decomposition

At elevated temperatures, particularly around its melting/decomposition point of >190°C, the molecule can undergo complex thermal degradation.[7][8][9]

-

Products: The decomposition of amino acids like cysteine and cystine at high temperatures can lead to the formation of a variety of volatile products, including water, ammonia, and carbon dioxide.[9] For cysteine, the release of sulfur-containing compounds is also possible.[9]

Oxidation of the Disulfide Bond

The disulfide bond in the cystine backbone is susceptible to oxidation, especially in the presence of oxidizing agents.

-

Products: Oxidation can lead to the formation of various cysteine sulfonic acid derivatives.

Recommended Storage and Handling Protocols

To ensure the long-term stability and integrity of this compound, the following storage and handling protocols are recommended. These protocols are designed as a self-validating system to minimize exposure to detrimental environmental factors.

Long-Term Storage

-

Temperature: Store at 2-8°C. This temperature range is cold enough to significantly slow down potential degradation reactions without the risk of freezing, which could introduce its own set of physical stability issues.

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen). This is a critical step to displace atmospheric moisture and oxygen, thereby minimizing the risks of hydrolysis and oxidation.

-

Container: Use a tightly sealed, opaque container. The tight seal prevents the ingress of moisture and air, while the opaque material protects the compound from light-induced degradation.

-

Dessicant: For an additional layer of protection, especially for frequently accessed containers, store the primary container within a secondary container that includes a desiccant.

Handling

-

Environment: Handle the compound in a controlled environment with low humidity, such as a glove box or a dry room. If this is not feasible, minimize the time the container is open to the ambient atmosphere.

-

Dispensing: Use clean, dry spatulas and weighing vessels. Avoid introducing any contaminants or moisture into the stock container.

-

Equilibration: Before opening, allow the container to equilibrate to room temperature. This prevents condensation of atmospheric moisture onto the cold solid.

Experimental Protocols for Stability Assessment

To empirically validate the stability of this compound under specific laboratory conditions, a forced degradation study is recommended.[14][15][16][17][18] This involves subjecting the compound to stress conditions to intentionally induce degradation and identify the resulting products.

Forced Degradation Study Protocol

Caption: Workflow for a forced degradation study of this compound.

Objective: To identify potential degradation products and establish a stability-indicating analytical method.

Methodology:

-

Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water).

-

Stress Conditions:

-

Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60°C for a defined period (e.g., 2, 4, 8, 24 hours).

-

Base Hydrolysis: Treat the sample with 0.1 M NaOH at room temperature for a defined period.

-

Oxidative Stress: Treat the sample with 3% H₂O₂ at room temperature.

-

Thermal Stress: Expose the solid compound to elevated temperatures (e.g., 80°C) in a stability chamber.

-

Photostability: Expose the sample to light conditions as specified in ICH Q1B guidelines.

-

-

Time Points: Collect samples at various time points to monitor the progression of degradation.

-

Analysis: Analyze the stressed samples alongside a control sample (stored under recommended conditions) using a stability-indicating analytical method, such as HPLC-UV/MS.

HPLC Method for Purity and Degradation Product Analysis

While a specific validated method for this compound is not widely published, a general reverse-phase HPLC method can be developed and validated.

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A time-based gradient from low to high organic phase (Mobile Phase B) to elute the parent compound and its more polar degradation products.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a low wavelength (e.g., 210-220 nm) where the amide and disulfide bonds may absorb. Mass spectrometry (MS) detection is highly recommended for the identification of degradation products.

-

Rationale: This method is chosen for its versatility in separating compounds with a range of polarities. The acidic mobile phase is compatible with MS detection and helps to protonate the analytes for better retention and peak shape.

Conclusion

The stability of this compound is paramount to its successful application in research and development. By understanding its physicochemical properties and potential degradation pathways, and by adhering to stringent storage and handling protocols, researchers can ensure the integrity and reliability of this important reagent. The implementation of forced degradation studies and the development of a robust, stability-indicating analytical method are essential components of a comprehensive quality control strategy for this compound.

References

-

BioSpectra. (2018). L-CYSTINE diHCl ACCELERATED STABILITY REPORT 2018. [Link]

-

BioSpectra. (2023). L-CYSTINE DIHYDROCHLORIDE 2023 LONG TERM STABILITY REPORT. [Link]

-

Pankaj, P., et al. (2018). Structure-activity relationships and pharmacokinetic evaluation of L-cystine diamides as L-cystine crystallization inhibitors for cystinuria. PLoS ONE, 13(12), e0208813. [Link]

-

Organic Chemistry Portal. tert-Butyl Esters. [Link]

-

Pokorný, P., et al. (2023). Heat Capacities of L-Cysteine, L-Serine, L-Threonine, L-Lysine, and L-Methionine. Journal of Chemical & Engineering Data, 68(2), 241-253. [Link]

-

Krummen, K. (2014). Forced Degradation Studies for Biopharmaceuticals. BioPharm International. [Link]

- Google Patents.

-

Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138. [Link]

-

Friedman, M. (1999). Thermal destruction of Cysteine and Cystine Residues of Soy Protein under Conditions of Gelation. Journal of Food Science, 64(4), 574-579. [Link]

-

Allada, R., et al. (2016). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Asian Journal of Pharmaceutics, 10(4). [Link]

-

The Royal Society of Chemistry. (2018). Supporting information. [Link]

-

European Union Reference Laboratory for Feed Additives. (2019). Evaluation Report on the Analytical Methods submitted in connection with the Application for Authorisation of a Feed Additive. [Link]

-

ResearchGate. Hydrolysis of tert-butyl esters present in N-protected amino acids. [Link]

- Google Patents. WO2007082890A1 - SELECTIVE ENZYMATIC HYDROLYSIS OF C-TERMINAL tert-BUTYL ESTERS OF PEPTIDES.

-

MDPI. Redox State of Glutathione and Cysteine in Plasma Following Acute Stroke. [Link]

-

CD Formulation. Proteins & Peptides Forced Degradation Studies. [Link]

-

BioPharmaSpec. Forced Degradation Studies | ICH Stability Testing. [Link]

-

ResearchGate. (PDF) Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. [Link]

-

Agilent. SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY. [Link]

-

Technology Networks. Hygroscopicity Evaluation. [Link]

-

ResearchGate. NMR Analysis of a Formulated Product: Study of the Degradation and Rearrangement Reactions Occurring in Acetylcysteine Eye-drops. [Link]

-

Journal of Chemical and Pharmaceutical Research. Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. [Link]

-

ResearchGate. Selective tert -Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr 2. [Link]

-

Wikipedia. Cystine. [Link]

-

ResearchGate. (PDF) Development and Validation of an RP-HPLC Method for Methionine, Cystine and Lysine Separation and Determination in Corn Samples. [Link]

-

IVT Network. Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

-

Asian Journal of Pharmaceutical Analysis. *A. Suneetha 1 , B. Chandra Sekhar 2 , K. Sudheer Babu 3. [Link]

- Google Patents. WO2003053909A1 - Process for preparing amino acid tert-butyl ester hydrochloric acid salts.

-

Journal of the Korean Chemical Society. Accurate Molecular Weight Measurements of Cystine Derivatives on FAB-MS. [Link]

-

PubMed Central. Mass Spectrometry Characterization of the Thermal Decomposition/Digestion (TDD) at Cysteine in Peptides and Proteins in the Condensed Phase. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 3. asiapharmaceutics.info [asiapharmaceutics.info]

- 4. alfachemic.com [alfachemic.com]

- 5. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 6. jocpr.com [jocpr.com]

- 7. Heat Capacities of L-Cysteine, L-Serine, L-Threonine, L-Lysine, and L-Methionine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. tert-Butyl Esters [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

- 12. WO2007082890A1 - SELECTIVE ENZYMATIC HYDROLYSIS OF C-TERMINAL tert-BUTYL ESTERS OF PEPTIDES - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

- 14. biopharminternational.com [biopharminternational.com]

- 15. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]

- 17. biopharmaspec.com [biopharmaspec.com]

- 18. biopharminternational.com [biopharminternational.com]

Methodological & Application

Application Notes & Protocols: Strategic Disulfide Bond Formation Using L-Cystine bis(t-butyl ester) dihydrochloride

Introduction: The Architectural Significance of Disulfide Bonds

Disulfide bonds are crucial covalent linkages that provide structural rigidity and stability to a vast array of peptides and proteins.[1][2] Formed by the oxidation of two cysteine thiol groups, these bonds play a pivotal role in defining the tertiary and quaternary structures of biomolecules, which in turn dictates their biological activity.[2][3] In the realm of drug development and peptide chemistry, the precise and controlled formation of disulfide bridges is a cornerstone of synthesizing structurally defined and functionally active therapeutic peptides.[4]

The synthesis of peptides containing multiple cysteine residues presents a significant challenge: ensuring the correct pairing of thiols to form the native disulfide pattern.[1] This necessitates a strategic approach involving orthogonal protecting groups, which can be selectively removed under different conditions to direct the regioselective formation of disulfide bonds.[4][5] L-Cystine bis(t-butyl ester) dihydrochloride emerges as a valuable reagent in this context. It serves as a pre-formed disulfide-linked building block, with its carboxyl groups protected as t-butyl esters, facilitating its incorporation into synthetic strategies for creating complex peptide architectures.[6] This document provides a comprehensive guide to the properties, mechanism, and application of this compound for researchers, scientists, and drug development professionals.

Reagent Profile: this compound

This compound is a stable, crystalline solid that serves as a protected form of the amino acid cystine.[6][7] The t-butyl ester protecting groups on the carboxyl termini enhance the compound's stability and solubility in organic solvents commonly used in peptide synthesis, while the dihydrochloride salt form improves its handling and storage characteristics.[6]

Table 1: Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 38261-78-8 | [7][8] |

| Molecular Formula | C₁₄H₃₀Cl₂N₂O₄S₂ | [8] |

| Molecular Weight | 425.43 g/mol | [8][9] |

| Appearance | White to off-white solid | [7][9] |

| Melting Point | >190°C (decomposes) | [7][9] |

| Solubility | Slightly soluble in DMSO and Methanol | [7][9] |

| Storage | 2-8°C, under inert atmosphere | [7][9] |

The Strategic Advantage: Incorporating a Pre-formed Disulfide

The primary application of this compound is in solution-phase peptide synthesis or fragment condensation strategies. Unlike incorporating individual protected cysteine residues into a growing peptide chain on a solid support, this reagent allows for the introduction of a pre-formed disulfide-linked dimer. This approach can be particularly advantageous in specific synthetic designs, such as the synthesis of symmetrical homodimeric peptides or in fragment condensation approaches where a disulfide bridge connects two separate peptide chains.

The t-butyl ester groups are stable to the basic conditions used for Fmoc group removal during standard Solid-Phase Peptide Synthesis (SPPS).[10] However, they are labile to strong acids, such as trifluoroacetic acid (TFA), which is typically used for the final cleavage of the peptide from the resin and removal of other acid-labile side-chain protecting groups.

Causality in Experimental Design:

The choice to use this compound is dictated by the desired final structure of the peptide.

-

Symmetrical Dimers: For peptides that exist as homodimers linked by a disulfide bridge, synthesizing the monomeric chain and then performing an intermolecular oxidation can lead to a mixture of products and requires careful control of concentration to favor dimerization over oligomerization. Using L-Cystine bis(t-butyl ester) as a starting point to elongate two identical peptide chains simultaneously can streamline the synthesis.

-

Orthogonal Strategies: In the synthesis of complex peptides with multiple disulfide bonds, a variety of cysteine protecting groups with different labilities are required.[1][4] While this specific reagent has both carboxyl groups protected by the same t-butyl ester, it can be conceptualized within a broader orthogonal scheme where the timing of its introduction and the subsequent deprotection steps are planned to achieve a specific disulfide connectivity.

Application Protocols

Disclaimer: These protocols are intended as a starting point. Optimization may be necessary based on the specific peptide sequence and desired purity. All work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn. This reagent is for research use only and not for diagnostic or therapeutic use.[8][11]

Protocol 1: Synthesis of a Symmetrical Disulfide-Linked Peptide Dimer

This protocol outlines a solution-phase approach where peptide chains are elongated from the amino groups of this compound.

Materials:

-

This compound

-

Fmoc-protected amino acids

-

Coupling reagents (e.g., HBTU, HOBt, or HATU)

-

Base (e.g., DIPEA or N-Methylmorpholine)

-

Solvents: DMF, DCM

-

Deprotection solution: 20% Piperidine in DMF

-

Cleavage cocktail: e.g., 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS)

-

Reversed-Phase HPLC (RP-HPLC) system

-

Mass Spectrometer (e.g., ESI-MS)

Methodology:

-

Initial Solubilization and Neutralization:

-

Dissolve this compound (1 equivalent) in DMF.

-

Add a base such as DIPEA (2.2 equivalents) to neutralize the dihydrochloride salt and free the amino groups. Stir for 10-15 minutes. Causality: Neutralization is essential for the subsequent nucleophilic attack of the amino group during the coupling reaction.

-

-

First Amino Acid Coupling:

-

In a separate vessel, pre-activate the first Fmoc-protected amino acid (2.2 equivalents) with a coupling reagent like HBTU (2.2 equivalents) and an additive like HOBt (2.2 equivalents) in DMF with the presence of DIPEA (4.4 equivalents) for 5-10 minutes.

-

Add the activated amino acid solution to the solution from Step 1.

-

Allow the reaction to proceed for 2-4 hours at room temperature. Monitor completion using a qualitative test (e.g., Kaiser test).

-

-

Fmoc Deprotection:

-

Once coupling is complete, precipitate the product if possible, or perform a solvent exchange to remove excess reagents.

-

Treat the product with 20% piperidine in DMF for 10-20 minutes to remove the Fmoc protecting group from the newly added amino acids.

-

-

Peptide Elongation:

-

Repeat the coupling (Step 2) and deprotection (Step 3) cycles for each subsequent amino acid in the desired sequence.

-

-

Final Deprotection and Cleavage:

-

After the final amino acid has been coupled and its Fmoc group removed, thoroughly dry the protected peptide dimer.

-

Treat the peptide with a cleavage cocktail (e.g., 95% TFA / 2.5% H₂O / 2.5% TIS) for 2-3 hours at room temperature. This step cleaves the t-butyl ester groups and any acid-labile side-chain protecting groups. Causality: The scavengers (water and TIS) are crucial to trap reactive carbocations generated during the cleavage of protecting groups, preventing side reactions with sensitive residues like Tryptophan or Methionine.

-

-

Purification and Analysis:

Characterization of Disulfide-Linked Peptides

Confirmation of the correct disulfide bond formation is a critical quality control step.[12] Mass spectrometry is the primary tool for this analysis.[12][14][15]

Table 2: Analytical Techniques for Disulfide Bond Characterization

| Technique | Purpose | Key Information Provided |

| LC-MS (Intact Mass) | To confirm the molecular weight of the final peptide. | The measured mass should correspond to the theoretical mass of the oxidized, disulfide-linked peptide. This confirms the overall composition. |

| MS/MS after Proteolysis (Peptide Mapping) | To confirm the specific connectivity of the disulfide bond. | The peptide is digested with a protease (e.g., trypsin) under non-reducing conditions. The resulting fragments are analyzed by MS/MS. The presence of a single peptide fragment containing both cysteine-bearing segments linked together confirms the disulfide bond.[13][14] |

| Reduction Analysis | To confirm the presence of a reducible disulfide bond. | The sample is analyzed by LC-MS before and after treatment with a reducing agent (e.g., DTT or TCEP). A mass shift corresponding to the addition of two hydrogen atoms and, in the case of a dimer, the appearance of the monomeric species, confirms the presence of the disulfide bond. |

Troubleshooting and Key Considerations

-

Racemization: Cysteine residues, particularly at the C-terminus, can be prone to racemization during activation and coupling.[4][16] Using efficient coupling reagents and minimizing reaction times can help mitigate this side reaction.

-

Incomplete Coupling: Monitor each coupling step to ensure completion. If incomplete, a second coupling may be necessary.

-

Side Reactions during Cleavage: Ensure the use of an appropriate scavenger cocktail to prevent modification of sensitive amino acids.

-

Disulfide Scrambling: Although starting with a pre-formed disulfide minimizes this risk, exposure to basic conditions for prolonged periods can potentially lead to disulfide exchange, especially if free thiols are present. Maintaining an acidic pH after cleavage is crucial to prevent premature disulfide exchange.[17]

Conclusion

This compound is a specialized but highly effective reagent for the synthesis of peptides containing a specific disulfide linkage. Its utility is most pronounced in the creation of symmetrical homodimers and in strategic fragment condensation approaches. By providing a pre-formed disulfide bond protected by acid-labile t-butyl esters, it offers a distinct advantage over stepwise cysteine incorporation and subsequent oxidation in certain synthetic schemes. A thorough understanding of its chemical properties, coupled with rigorous analytical characterization, enables researchers to confidently incorporate this building block into the synthesis of complex and biologically relevant peptides for therapeutic and research applications.

References

- Andreu, D., & Pennington, M. W. (1994). Formation of Disulfide Bonds in Synthetic Peptides and Proteins. In Peptide Synthesis Protocols (pp. 91-169). Humana Press.

- Góngora-Benítez, M., Basso, A., Bruckdorfer, T., Royo, M., Tulla-Puche, J., & Albericio, F. (2022). Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids. Organic Process Research & Development, 26(12), 3474–3485.

-

Leah4sci. (2017). Disulfide Bridge Formation Cysteine to Cystine. YouTube. Available from: [Link]

- Kadokura, H. (2011). Disulfide bond formation and its impact on the biological activity and stability of recombinant therapeutic proteins produced by.

- Andreu, D., & Pennington, M. W. (1994). Formation of Disulfide Bonds in Synthetic Peptides and Proteins.

- Arolas, J. L., & Aviles, F. X. (2012). Mechanisms of Disulfide Bond Formation in Nascent Polypeptides Entering the Secretory Pathway. International Journal of Molecular Sciences, 13(9), 11449–11469.

- Amblard, M., & Subra, G. (2021). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews, 50(17), 9963–10023.

- Xu, H., & Freitas, M. A. (2009). Identification and Characterization of Disulfide Bonds in Proteins and Peptides from Tandem MS Data by Use of the MassMatrix MS/MS Search Engine. Journal of Proteome Research, 8(11), 5373–5380.

- Xu, H., & Freitas, M. A. (2009). Identification and Characterization of Disulfide Bonds in Proteins and Peptides from Tandem MS Data by Use of the MassMatrix MS/MS Search Engine. Journal of Proteome Research, 8(11), 5373-5380.

- Okamoto, R., & Kajihara, Y. (2021). Chemical Protein Synthesis via Direction-Switching One-Pot Peptide Ligation Enabled by Orthogonal Cysteinyl Protection. Journal of the American Chemical Society, 143(4), 2058–2066.

- Thompson, R. E., & Muir, T. W. (2019). Recent Advances in the Synthesis of C-Terminally Modified Peptides.

- Amblard, M., & Subra, G. (2021). Cysteine protecting groups: applications in peptide and protein science. RSC Publishing.

-

ResearchGate. (2019). Solid phase peptide synthesis: Disulphide intramolecular cyclization of cysteine-containing peptides?. Available from: [Link]

- Shah, K., & Rana, T. M. (1996). Synthesis of N-α-Fmoc-N-ε-Tetrabutyl Ester-EDTA-L-lysine: An Amino Acid Analog to Prepare Affinity Cleaving Peptides.

- Amblard, M., & Subra, G. (2021). Cysteine protecting groups: applications in peptide and protein science.

-

AAPPTec. Amino Acid Derivatives for Peptide Synthesis. Available from: [Link]

- Royal Society of Chemistry. (2018).

-

Chemistry LibreTexts. (2024). Peptide Synthesis. Available from: [Link]

-

Rapid Novor Inc. (2025). Disulfide Bond Analysis LC-MS Service. Available from: [Link]

- Sahota, A., & Yang, M. (2018). Structure-activity relationships and pharmacokinetic evaluation of L-cystine diamides as L-cystine crystallization inhibitors for cystinuria. PLoS ONE, 13(12), e0208813.

-

ChemBK. (2024). This compound. Available from: [Link]

Sources

- 1. bachem.com [bachem.com]

- 2. youtube.com [youtube.com]

- 3. uwaterloo.ca [uwaterloo.ca]

- 4. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. chemimpex.com [chemimpex.com]

- 7. This compound | 38261-78-8 [chemicalbook.com]

- 8. This compound - Safety Data Sheet [chemicalbook.com]

- 9. chembk.com [chembk.com]

- 10. peptide.com [peptide.com]

- 11. scbt.com [scbt.com]

- 12. Disulfide Bond Analysis Service - Creative Proteomics [creative-proteomics.com]

- 13. rapidnovor.com [rapidnovor.com]

- 14. Identification and Characterization of Disulfide Bonds in Proteins and Peptides from Tandem MS Data by Use of the MassMatrix MS/MS Search Engine - PMC [pmc.ncbi.nlm.nih.gov]

- 15. books.rsc.org [books.rsc.org]

- 16. digital.csic.es [digital.csic.es]

- 17. researchgate.net [researchgate.net]

Application Notes and Protocols: L-Cystine bis(t-butyl ester) dihydrochloride as a Cysteine Precursor in Cell Culture

Introduction: The Challenge of Cysteine Delivery in Vitro

Cysteine is a semi-essential amino acid that plays a pivotal role in cellular physiology. It is a critical component of proteins, a precursor to the essential antioxidant glutathione (GSH), and is involved in various metabolic pathways. In cell culture, particularly in chemically defined, serum-free media, the instability and low solubility of L-cysteine and its oxidized form, L-cystine, present significant challenges.[1][2] L-cysteine readily oxidizes to L-cystine at neutral pH, and L-cystine itself is poorly soluble, leading to precipitation and inconsistent availability to cells.[2] This can become a rate-limiting factor for cell growth, protein production, and cellular defense against oxidative stress, especially in high-density cultures like those of Chinese Hamster Ovary (CHO) cells used in biomanufacturing.[1][3]

To overcome these limitations, more stable and soluble derivatives of cysteine have been developed. L-Cystine bis(t-butyl ester) dihydrochloride is one such analog, designed for enhanced stability and efficient intracellular delivery of cysteine.[4] The t-butyl ester groups increase the molecule's solubility and protect the carboxylic acid functional groups from premature reactions.[4] Once inside the cell, ubiquitous intracellular esterases are expected to hydrolyze the ester bonds, releasing two molecules of L-cysteine.[5][6] This controlled release mechanism provides a sustained source of cysteine for protein synthesis and, crucially, for the synthesis of glutathione, thereby bolstering the cell's antioxidant capacity.[4]

This document provides a comprehensive guide to the application of this compound in cell culture, with a focus on its use as a cytoprotective agent against oxidative stress.

Chemical and Physical Properties

| Property | Value |

| Synonyms | (H-L-Cys-OtBu)2·2HCl |

| CAS Number | 38261-78-8 |

| Molecular Formula | C₁₄H₂₈N₂O₄S₂·2HCl |

| Molecular Weight | 425.44 g/mol |

| Appearance | White solid |

| Solubility | Slightly soluble in DMSO and Methanol |

| Storage | Store at 2-8°C in an inert atmosphere |

Mechanism of Action: Intracellular Cysteine Delivery and Glutathione Synthesis

The cytoprotective effect of this compound is predicated on its ability to serve as a stable, cell-permeable precursor to L-cysteine. The proposed mechanism is a two-step process:

-

Cellular Uptake and Hydrolysis: The esterified form of the molecule facilitates its transport across the cell membrane. Once in the cytoplasm, intracellular carboxylesterases cleave the t-butyl ester groups.[5]

-

Cysteine Release and Glutathione Synthesis: This enzymatic cleavage releases two molecules of L-cysteine. This newly available cysteine can then be utilized by the cell for various metabolic processes, most notably the synthesis of glutathione. Glutathione is a tripeptide of glutamate, cysteine, and glycine, and its synthesis is rate-limited by the availability of cysteine.

The subsequent increase in intracellular glutathione levels enhances the cell's capacity to neutralize reactive oxygen species (ROS), thereby protecting cellular components from oxidative damage.

}

Figure 1: Intracellular delivery and action of this compound.

Experimental Protocols

Protocol 1: Preparation of Stock Solution

Caution: Due to the limited information on optimal solvents for cell culture applications, it is crucial to perform a vehicle control experiment to ensure the solvent does not affect cell viability at the final concentration used.

-

Reagent Preparation :

-

This compound (CAS 38261-78-8)

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

-

Procedure :

-

Under sterile conditions (e.g., in a laminar flow hood), aseptically weigh out a desired amount of this compound.

-

To prepare a 10 mM stock solution, dissolve 4.25 mg of the compound in 1 mL of sterile DMSO.

-

Vortex thoroughly until the compound is completely dissolved. A gentle warming to 37°C may aid dissolution.

-

Aliquot the stock solution into sterile, light-protected microcentrifuge tubes.

-

Store the aliquots at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.

-

Protocol 2: Determination of Optimal Working Concentration

The optimal working concentration of this compound will be cell-type dependent and should be determined empirically. A dose-response experiment is recommended.

-

Cell Seeding :

-

Seed cells in a 96-well plate at a density appropriate for a 24-48 hour viability assay.

-

Allow cells to adhere and enter logarithmic growth phase (typically 18-24 hours).

-

-

Treatment :

-

Prepare a serial dilution of the this compound stock solution in complete cell culture medium. Suggested starting concentrations range from 1 µM to 1 mM.

-

Include a vehicle control (medium with the same final concentration of DMSO as the highest dose) and an untreated control.

-

Remove the old medium from the cells and replace it with the medium containing the different concentrations of the compound.

-

-

Incubation :

-

Incubate the cells for a period relevant to your experimental question (e.g., 24-48 hours).

-

-

Cell Viability Assessment :

-

Assess cell viability using a standard method such as the MTT assay (see Protocol 3).

-

-

Data Analysis :

-

Plot cell viability against the concentration of this compound to determine the concentration range that is non-toxic. This will inform the concentrations to be used in subsequent cytoprotection experiments.

-

}

Figure 2: Workflow for determining the optimal working concentration.

Protocol 3: MTT Assay for Cell Viability

This protocol is adapted from standard MTT assay procedures.

-

Reagent Preparation :

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.

-

Solubilization solution: 10% SDS in 0.01 M HCl.

-

-

Procedure :

-

Following the treatment period with this compound, add 10 µL of the 5 mg/mL MTT solution to each well of the 96-well plate.

-

Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

Add 100 µL of the solubilization solution to each well.

-

Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Validation of Cytoprotective Effects

To validate the efficacy of this compound as a cytoprotective agent, a model of oxidative stress can be employed.

Protocol 4: Induction of Oxidative Stress and Assessment of Cytoprotection

-

Pre-treatment :

-

Seed cells as described in Protocol 2.

-

Pre-treat the cells with a non-toxic concentration of this compound (determined in Protocol 2) for a period of 12-24 hours.

-

-

Induction of Oxidative Stress :

-

Prepare a solution of an oxidative stress-inducing agent, such as hydrogen peroxide (H₂O₂) or menadione, at a concentration known to induce a significant but sub-lethal level of cell death.

-

Remove the pre-treatment medium and add the medium containing the oxidative stressor.

-

Include control wells: untreated cells, cells treated only with the oxidative stressor, and cells treated only with this compound.

-

-

Incubation :

-

Incubate for a period sufficient to induce oxidative damage (e.g., 4-6 hours).

-

-

Assessment :

-

Cell Viability : Perform an MTT assay (Protocol 3) to quantify the protective effect of this compound against oxidative stress-induced cell death.

-

Intracellular Glutathione Measurement : Measure intracellular glutathione levels to confirm that the protective effect is mediated by an increase in glutathione synthesis. Commercially available glutathione assay kits can be used for this purpose.

-

Intracellular Cysteine Measurement : To directly confirm the release of cysteine from the prodrug, intracellular cysteine levels can be measured using commercially available cysteine assay kits.

-

References

-

HiMedia Laboratories. L-Cystine. Available at: [Link]

-

Evonik. Solving the solubility and stability challenges of L-cystine in cell culture media. Available at: [Link]

- Pompella, A., Visvikis, A., Paolicchi, A., De Tata, V., & Casini, A. F. (2003). The changing faces of glutathione, a cellular protagonist. Biochemical pharmacology, 66(8), 1499–1503.

- Forman, H. J., Zhang, H., & Rinna, A. (2009). Glutathione: overview of its protective roles, measurement, and biosynthesis. Molecular aspects of medicine, 30(1-2), 1–12.

- Lu, S. C. (2013). Glutathione synthesis. Biochimica et biophysica acta, 1830(5), 3143–3153.

- Ravasz, D., et al. (2017). A new method for the determination of N-acetyl-L-cysteine and its metabolites in human plasma and urine by HPLC-MS/MS.

- Huttunen, K. M., & Rautio, J. (2011). Prodrugs—an efficient way to breach delivery barriers. Current topics in medicinal chemistry, 11(18), 2265–2287.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 74765213, L-Cystine bis(tert-butyl ester) dihydrochloride. Available at: [Link].

- Omasa, T., Furuichi, K., Iemura, T., & Katakura, Y. (2011). Enhanced antibody production from Chinese hamster ovary cells by supplemental feeding of a combination of cystine and tyrosine. Journal of bioscience and bioengineering, 111(4), 433-438.

- Williamson, J. M., Boettcher, B., & Meister, A. (1982). Intracellular cysteine delivery system that protects against toxicity by promoting glutathione synthesis. Proceedings of the National Academy of Sciences, 79(20), 6246-6249.

- Halestrap, A. P. (1978). Stimulation of the transport of keto acids into rat liver mitochondria by L-carnitine and its role in the intracellular compartmentation of acetyl-CoA. Biochemical Journal, 172(2), 377-387.

- Griffith, O. W. (1982). Mechanism of action, metabolism, and toxicity of buthionine sulfoximine and its higher homologs, potent inhibitors of glutathione synthesis. Journal of Biological Chemistry, 257(22), 13704-13712.

- Bannai, S., & Tateishi, N. (1986). Role of membrane transport in metabolism and function of glutathione in mammals. Journal of Membrane Biology, 89(1), 1-8.

- Dringen, R., Gutterer, J. M., & Hirrlinger, J. (2000). Glutathione metabolism in brain: metabolic interaction between astrocytes and neurons in the defense against reactive oxygen species. European journal of biochemistry, 267(16), 4912-4916.

Sources

- 1. Solving the solubility and stability challenges of L-cystine in cell culture media [evonik.com]

- 2. Dipeptides Used In Cell Culture Media Are Evolving To Match The Performance, Quality And Processing Needs Of Biopharma - Evonik Industries [healthcare.evonik.com]

- 3. High cysteine concentrations in cell culture media lead to oxidative stress and reduced bioprocess performance of recombinant CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. Determination of Intracellular Esterase Activity Using Ratiometric Raman Sensing and Spectral Phasor Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. WO2007082890A1 - SELECTIVE ENZYMATIC HYDROLYSIS OF C-TERMINAL tert-BUTYL ESTERS OF PEPTIDES - Google Patents [patents.google.com]

Application Notes & Protocols: L-Cystine bis(t-butyl ester) dihydrochloride in Antioxidant Research

Introduction: The Challenge of Oxidative Stress and the Role of Cysteine Prodrugs

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive intermediates, is a key pathological driver in a multitude of diseases, including neurodegenerative disorders, cardiovascular disease, and cancer. A primary cellular defense against this onslaught is the tripeptide glutathione (GSH), the most abundant intracellular antioxidant.[1][2] The synthesis of GSH is rate-limited by the availability of the sulfur-containing amino acid, L-cysteine.

Direct supplementation with L-cysteine or its oxidized dimer, L-cystine, in research and therapeutic contexts is fraught with challenges. L-cysteine is prone to rapid oxidation, while L-cystine suffers from extremely poor solubility at physiological pH, limiting its bioavailability and utility in cell culture media and in vivo applications.[3]

To circumvent these limitations, researchers have turned to prodrug strategies. L-Cystine bis(t-butyl ester) dihydrochloride (referred to herein as LCBE) is one such advanced precursor. By masking the carboxyl groups of L-cystine with t-butyl esters, LCBE exhibits significantly improved stability and solubility, facilitating its handling and delivery.[4] Once inside the cell, it is enzymatically hydrolyzed to release L-cystine, which is subsequently reduced to two molecules of L-cysteine, thereby effectively enriching the intracellular cysteine pool for GSH synthesis and direct antioxidant action.[1][4] This guide provides a detailed overview of LCBE's mechanism and presents robust protocols for its application in antioxidant research.

Mechanism of Action: A Dual-Pronged Antioxidant Strategy

The efficacy of LCBE as an antioxidant agent stems from its function as a highly efficient intracellular delivery vehicle for L-cysteine. The process is multi-step, ensuring a targeted and sustained increase in cellular antioxidant capacity.

-

Cellular Uptake: The esterified form of the molecule enhances its lipophilicity, facilitating passive diffusion across the cell membrane into the cytoplasm.

-

Intracellular Hydrolysis: Within the cell, ubiquitous intracellular esterase enzymes recognize and cleave the t-butyl ester bonds, releasing L-cystine and tert-butanol.

-

Reduction to L-Cysteine: The released L-cystine is rapidly reduced to two molecules of L-cysteine by the enzyme cystine reductase, utilizing NADPH, or through a thiol-disulfide exchange with GSH catalyzed by glutathione reductase.

-

Antioxidant Function: The liberated L-cysteine then contributes to the cellular antioxidant defense system through two primary pathways:

-

Direct ROS Scavenging: The thiol (-SH) group of cysteine is a potent reducing agent that can directly donate an electron to neutralize a wide range of ROS, including hydroxyl radicals (•OH) and superoxide (O₂•⁻).[1]

-

Glutathione (GSH) Synthesis: As the rate-limiting precursor, L-cysteine is incorporated into GSH via the sequential action of glutamate-cysteine ligase (GCL) and glutathione synthetase (GS). The newly synthesized GSH then acts as a critical cofactor for enzymes like Glutathione Peroxidase (GPx), which detoxifies harmful peroxides.[2]

-

The following diagram illustrates this intracellular activation and antioxidant cascade.

Product Characteristics and Handling

Proper handling and storage are paramount to ensure the integrity and efficacy of LCBE in experimental settings.

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 38261-78-8[5] |

| Molecular Formula | C₁₄H₃₀Cl₂N₂O₄S₂[5] |

| Molecular Weight | 425.43 g/mol [5] |

| Appearance | White to off-white solid[6] |

| Solubility | Slightly soluble in DMSO and Methanol[6] |

| Storage | 2-8°C, under an inert atmosphere, desiccated[6] |

Protocol 1: Preparation of LCBE Stock Solution

Causality: A concentrated stock solution allows for accurate and convenient dilution into aqueous cell culture media or buffer systems where the compound's solubility is limited. DMSO is a common choice due to its ability to dissolve a wide range of organic molecules and its miscibility with aqueous solutions. Storing at -20°C or -80°C minimizes degradation over time.

Materials:

-

This compound powder

-

Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or cryovials

Procedure:

-

Under sterile conditions (e.g., in a laminar flow hood), weigh out the desired amount of LCBE powder.

-

Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 100 mM).

-

Calculation Example: For a 100 mM stock, dissolve 42.54 mg of LCBE in 1 mL of DMSO.

-

-

Vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

-

Aliquot the stock solution into smaller, single-use volumes in sterile tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.

-

Store the aliquots at -20°C or -80°C, protected from light. The stock solution is typically stable for several months under these conditions.

-

Important: When diluting into your final experimental medium, ensure the final DMSO concentration does not exceed a level toxic to your cells (typically <0.5% v/v). Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Application 1: Cellular Antioxidant Activity (CAA) Assay

Scientific Rationale: While acellular assays like DPPH or ABTS can measure direct radical scavenging, they lack biological relevance.[7] The CAA assay measures the antioxidant potential of a compound within a live cellular environment. It accounts for crucial factors like cell membrane permeability, intracellular metabolism, and interaction with cellular machinery, providing a more accurate prediction of in vivo efficacy.[8] This protocol uses 2',7'-dichlorofluorescin diacetate (DCFH-DA), a cell-permeable probe that fluoresces upon oxidation by intracellular ROS.[8]

Protocol 2: Step-by-Step CAA Assay

Materials:

-

Human liver cancer cells (HepG2) or another suitable cell line

-

Black, clear-bottom 96-well cell culture plates

-

LCBE stock solution (see Protocol 1)

-

Quercetin (positive control)

-

2',7'-Dichlorofluorescin diacetate (DCFH-DA)

-

2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH)

-

Hanks' Balanced Salt Solution (HBSS)

-

Fluorescence plate reader

Procedure:

-

Cell Seeding: Seed HepG2 cells into a black, clear-bottom 96-well plate at a density of 6 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

-

Causality: A 24-hour incubation allows cells to adhere and enter logarithmic growth, ensuring a healthy and responsive monolayer for the assay.

-

-

Compound Treatment:

-

Prepare serial dilutions of LCBE and the positive control (Quercetin) in treatment medium.

-

Gently remove the seeding medium from the cells and wash once with 100 µL of warm PBS.

-

Add 100 µL of the treatment media (containing various concentrations of LCBE, Quercetin, or vehicle control) to the respective wells.

-

Incubate for 1 hour at 37°C. This allows time for the compound to be taken up by the cells and exert its protective effects.

-

-

Probe Loading:

-

After the treatment incubation, remove the media and wash the cells twice with 100 µL of warm HBSS.

-

Add 100 µL of 25 µM DCFH-DA in HBSS to each well.

-

Incubate for 1 hour at 37°C in the dark. During this time, DCFH-DA is deacetylated by intracellular esterases to the non-fluorescent DCFH.

-

-

Induction of Oxidative Stress:

-

Remove the DCFH-DA solution and wash the cells twice with 100 µL of warm HBSS.

-

Add 100 µL of 600 µM AAPH solution in HBSS to all wells except the negative control wells (which receive HBSS only).

-

Causality: AAPH is a peroxyl radical generator that induces a controlled and consistent level of oxidative stress in the cells.

-

-

Fluorescence Measurement:

-

Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

-

Measure fluorescence intensity (Excitation: 485 nm, Emission: 535 nm) every 5 minutes for 1 hour.

-

-

Data Analysis:

-

Calculate the area under the curve (AUC) for the fluorescence kinetics of each well.

-

Calculate the percent inhibition of ROS production for each treatment using the formula: % Inhibition = (1 - (AUC_sample / AUC_vehicle_control)) * 100

-

Plot % Inhibition vs. concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of ROS production).

-

| Treatment Group | Purpose | Expected Outcome |

| No Cells | Background fluorescence | Very low signal |

| Cells + HBSS | Baseline ROS | Low, stable signal |

| Cells + AAPH (Vehicle) | Maximum induced ROS | High, increasing signal |

| Cells + AAPH + Quercetin | Positive control | Significantly reduced signal |

| Cells + AAPH + LCBE | Test compound | Dose-dependent signal reduction |

Application 2: Quantifying Intracellular Glutathione (GSH)

Scientific Rationale: The primary mechanistic hypothesis for LCBE is its role as a cysteine precursor for GSH synthesis. Therefore, a critical validation step is to demonstrate that treatment with LCBE leads to a measurable increase in intracellular GSH levels. Measuring both the reduced (GSH) and oxidized (GSSG) forms is crucial, as the GSH/GSSG ratio is a key indicator of cellular redox status and antioxidant capacity.[9] High-performance liquid chromatography (HPLC) with fluorescence detection after derivatization is a gold-standard method for this quantification.[10]

Protocol 3: Outline for GSH/GSSG Quantification by HPLC

This protocol provides a validated workflow. Specific column choices, gradient programs, and derivatization reagents may vary, and optimization is recommended.

Procedure Outline:

-

Cell Culture and Treatment: Culture cells (e.g., SH-SY5Y neuroblastoma cells) to ~80% confluency. Treat with various concentrations of LCBE or a vehicle control for a predetermined time (e.g., 12-24 hours).

-

Causality: A longer incubation period (compared to the CAA assay) is required to allow for the multi-step enzymatic process of GSH synthesis to occur.

-

-

Sample Preparation (Critical Step):

-

Harvest cells and wash with ice-cold PBS.

-

Lyse the cells in a metaphosphoric acid (MPA) or perchloric acid (PCA) buffer. This step is critical as the acid simultaneously precipitates proteins and stabilizes the thiol groups, preventing auto-oxidation of GSH.

-

To measure GSSG, a separate aliquot of the lysate is treated with a masking agent like 2-vinylpyridine to block free GSH before reduction of GSSG back to GSH for measurement.

-

-

Derivatization:

-

Neutralize the acidic lysate.

-

Add a derivatizing agent that reacts with the primary amine of GSH to yield a highly fluorescent product. Ortho-phthalaldehyde (OPA) is a classic and effective choice.[10]

-

-

HPLC Analysis:

-

Inject the derivatized sample onto a reverse-phase C18 HPLC column.

-

Separate the GSH-OPA adduct from other cellular components using a gradient elution (e.g., with a mobile phase of sodium phosphate buffer and methanol).

-

Detect the fluorescent adduct using a fluorescence detector (e.g., Ex: 340 nm, Em: 450 nm for OPA).

-

-

Quantification:

-

Generate a standard curve using known concentrations of GSH and GSSG that have undergone the same preparation and derivatization process.

-

Calculate the concentration of GSH and GSSG in the samples by comparing their peak areas to the standard curve.

-

Normalize the results to the total protein content of the cell lysate (determined by a BCA or Bradford assay).

-

| Parameter | Control Cells | LCBE-Treated Cells | Interpretation |

| GSH (nmol/mg protein) | Baseline | Increased | Confirms precursor role of LCBE |

| GSSG (nmol/mg protein) | Baseline | Unchanged or Decreased | Indicates reduction of oxidative stress |

| GSH/GSSG Ratio | Baseline | Increased | Improved cellular redox state |

Conclusion and Future Directions

This compound is a valuable and versatile tool for investigating the role of oxidative stress in cellular and disease models. Its superior chemical properties overcome the inherent limitations of L-cysteine and L-cystine, enabling researchers to effectively modulate intracellular glutathione levels and antioxidant capacity. The protocols detailed in this guide provide a robust framework for validating the efficacy of LCBE, from confirming its activity in live cells to elucidating its core mechanism of action. For drug development professionals, LCBE and similar cysteine prodrugs represent a promising strategy for developing therapeutics aimed at mitigating the damage caused by oxidative stress in a wide array of human pathologies.[4][11]

References

-

Getsy, K. L., et al. (2024). The cell-permeant antioxidant D-thiol ester D-cysteine ethyl ester overcomes physical dependence to morphine in male Sprague Dawley rats. Frontiers in Physiology. Retrieved from [Link]

-

Martínez-Sámano, J., et al. (2018). Effects of the Usage of l-Cysteine (l-Cys) on Human Health. Molecules. Retrieved from [Link]

-

Chevallier, V., et al. (2021). Use of novel cystine analogs to decrease oxidative stress and control product quality. Journal of Biotechnology. Retrieved from [Link]

-

Okada, Y., et al. (2018). Antioxidant activities of cysteine derivatives against lipid oxidation in anhydrous media. Bioscience, Biotechnology, and Biochemistry. Retrieved from [Link]

-

Ameri, M., et al. (2012). Comparative efficacies of 2 cysteine prodrugs and a glutathione delivery agent in a colitis model. Canadian Journal of Physiology and Pharmacology. Retrieved from [Link]

-

Jones, D. P., et al. (2009). A rapid LC-FTMS method for analysis of cysteine, cystine and cysteine/cystine steady-state redox potential in human plasma. Clinica Chimica Acta. Retrieved from [Link]

-

Chen, P., et al. (2020). Structure-activity relationships and pharmacokinetic evaluation of L-cystine diamides as L-cystine crystallization inhibitors for cystinuria. European Journal of Medicinal Chemistry. Retrieved from [Link]

-

Matuszewska, A., et al. (2020). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. Molecules. Retrieved from [Link]

-

Jarosz-Popek, J., et al. (2024). Exploring the Antioxidant Roles of Cysteine and Selenocysteine in Cellular Aging and Redox Regulation. International Journal of Molecular Sciences. Retrieved from [Link]

-

Kumar, A. P., et al. (2017). Development of Analytical Method for Separation and Quantification of Cysteine Hydrochloride Monohydrate... Journal of Chromatography & Separation Techniques. Retrieved from [Link]

-

Morales, A., et al. (2023). l-Cysteine-Glutathione Mixed Disulfide, a Novel Bioavailable Sulfhydryl-Modified Glutathione Precursor... Chemical Research in Toxicology. Retrieved from [Link]

-

Zhang, Y., et al. (2022). Cysteine Donor-Based Brain-Targeting Prodrug: Opportunities and Challenges. Frontiers in Pharmacology. Retrieved from [Link]

-

Lee, J. I., et al. (2012). Dietary supplementation with cysteine prodrugs selectively restores tissue glutathione levels and redox status in protein-malnourished mice. The Journal of Nutritional Biochemistry. Retrieved from [Link]

-

BioIVT. (n.d.). Cell-Based Antioxidant Assays. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Exploring the Antioxidant Roles of Cysteine and Selenocysteine in Cellular Aging and Redox Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Solving the solubility and stability challenges of L-cystine in cell culture media [evonik.com]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound - Safety Data Sheet [chemicalbook.com]

- 6. This compound | 38261-78-8 [chemicalbook.com]

- 7. Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bioivt.com [bioivt.com]

- 9. Dietary supplementation with cysteine prodrugs selectively restores tissue glutathione levels and redox status in protein-malnourished mice(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A rapid LC-FTMS method for analysis of cysteine, cystine and cysteine/cystine steady-stateredox potential in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cysteine Donor-Based Brain-Targeting Prodrug: Opportunities and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Optimizing Peptide Coupling with L-Cystine bis(t-butyl ester) dihydrochloride

Welcome to the technical support center for L-Cystine bis(t-butyl ester) dihydrochloride. This guide is designed for researchers, chemists, and drug development professionals who are incorporating this unique amino acid derivative into their synthetic workflows. This compound is a valuable building block for introducing a disulfide bridge, but its dual carboxylic acid protection, bulky t-butyl groups, and dihydrochloride salt form present specific challenges.[1] This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios to help you achieve optimal coupling efficiency and product purity.

Section 1: Pre-Coupling & Reagent Handling (FAQs)

This section addresses the critical first steps of handling and preparing this compound for your reaction. Proper preparation is fundamental to preventing downstream complications.

Q1: How should I properly store and handle this compound?

A1: this compound should be stored in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture. Due to its hydrochloride salt form, it is hygroscopic. Absorbed water can interfere with coupling reactions by hydrolyzing activated esters and reducing efficiency. Always handle the reagent in a glove box or a dry environment.

Q2: What is the best way to dissolve this compound for a coupling reaction?

A2: Solubility can be a significant hurdle. The dihydrochloride salt form makes it poorly soluble in common non-polar organic solvents like dichloromethane (DCM).[2]

-

Primary Recommendation: The preferred solvent is N,N-Dimethylformamide (DMF).

-